Cyclopenta-1,3-diene;niobium(5+);tetrachloride
Overview
Description
Cyclopenta-1,3-diene;niobium(5+);tetrachloride is a metallocene compound with the molecular formula C₅H₅Cl₄Nb. It is also known as cyclopentadienylniobium(V) tetrachloride. This compound is characterized by the presence of a niobium atom coordinated to a cyclopentadienyl ring and four chloride atoms. It is commonly used in research and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of Cyclopenta-1,3-diene;niobium(5+);tetrachloride is currently unknown. This compound is a metallocene and is highly reactive, suggesting it may interact with a variety of biological targets.
Mode of Action
As a highly reactive compound, it can readily undergo substitution reactions with other compounds, potentially altering their function or activity.
Result of Action
Given its reactivity, it may induce changes in cellular function or structure, but specific effects are yet to be identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture , which can lead to hydrolysis and the release of toxic and corrosive fumes . Therefore, the compound’s environment can greatly impact its reactivity and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;niobium(5+);tetrachloride can be synthesized through the reaction of niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving niobium pentachloride in a suitable solvent, such as toluene or dichloromethane.
- Adding cyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature to 50°C.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;niobium(5+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Ligand substitution reactions often involve the use of Grignard reagents or organolithium compounds
Major Products Formed
Oxidation: Higher oxidation state niobium compounds.
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands, such as alkyl or aryl groups
Scientific Research Applications
Cyclopenta-1,3-diene;niobium(5+);tetrachloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Comparison with Similar Compounds
Cyclopenta-1,3-diene;niobium(5+);tetrachloride can be compared with other metallocene compounds, such as:
Cyclopentadienylvanadium(IV) tetrachloride: Similar structure but with vanadium instead of niobium.
Cyclopentadienylzirconium(IV) tetrachloride: Similar structure but with zirconium instead of niobium.
Cyclopentadienyltitanium(IV) tetrachloride: Similar structure but with titanium instead of niobium.
The uniqueness of cyclopenta-1,3-diene;niobium(5+)tetrachloride lies in its specific reactivity and stability, which are influenced by the electronic properties of niobium .
Properties
IUPAC Name |
cyclopenta-1,3-diene;niobium(5+);tetrachloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQZSRKEBAOSY-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl4Nb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747911 | |
Record name | Niobium(5+) chloride cyclopenta-1,3-dien-1-ide (1/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33114-15-7 | |
Record name | Niobium(5+) chloride cyclopenta-1,3-dien-1-ide (1/4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentadienylniobium(V) tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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